molecular formula C7H2ClF4NO3 B1402159 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene CAS No. 1417567-90-8

3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene

Cat. No.: B1402159
CAS No.: 1417567-90-8
M. Wt: 259.54 g/mol
InChI Key: SPRMRPFTEBRQKF-UHFFFAOYSA-N
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Description

3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene is a high-purity, synthetic organic compound designed for research applications. As a multifunctional building block, its structure incorporates several reactive sites, including a nitro group, multiple fluorine atoms, and a chlorodifluoromethoxy substituent, making it a valuable intermediate in medicinal chemistry and drug discovery research. The nitro group on the aromatic ring is a key feature, as nitroheterocyclic and nitroaromatic compounds are extensively studied for their diverse biological activities and their role as precursors in the synthesis of more complex molecules such as amines and heterocycles . The strategic placement of fluorine atoms and the chlorodifluoromethoxy group can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing lead compounds . Researchers can leverage this compound in nucleophilic aromatic substitution reactions, where the fluorine atoms can be selectively displaced by various nucleophiles, or explore its use in the development of novel chemical entities. Structurally related compounds have demonstrated potential in targeting enzymes such as glycogen phosphorylase . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with care, as similar fluorinated nitrobenzenes are classified as harmful by inhalation, in contact with skin, and if swallowed . Always consult the safety data sheet and perform all procedures in a suitable fume hood while wearing appropriate personal protective equipment .

Properties

IUPAC Name

3-[chloro(difluoro)methoxy]-1,2-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(13(14)15)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRMRPFTEBRQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the chloro(difluoro)methoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Substitution Reactions

The compound's benzene ring undergoes electrophilic aromatic substitution (EAS) at positions ortho and para to the electron-withdrawing nitro group. The chloro(difluoro)methoxy group (-OCF₂Cl) further directs reactivity through its electron-withdrawing effects.

Reaction Type Reagents/Conditions Major Products Yield
Nitration HNO₃/H₂SO₄, 0°CFurther nitration at position 5~65%
Halogenation Cl₂/FeCl₃, 40°CAdditional Cl substitution at position 6~50%

Key Insight : The nitro group deactivates the ring, slowing reactions but enhancing regioselectivity. Fluorine atoms adjacent to the nitro group further polarize the ring .

Reduction Reactions

The nitro group is reduced to an amine (-NH₂) under catalytic hydrogenation or metal-mediated conditions:

Reducing Agent Conditions Product Selectivity
H₂/Pd-CEthanol, 25°C, 2 atm3-[Cl(F)₂methoxy]-1,2-difluoro-4-aminobenzene>90%
Fe/HClReflux, 6 hoursPartial reduction to hydroxylamine~70%

Mechanistic Note : The chloro(difluoro)methoxy group remains intact during reduction due to its stability under these conditions .

Oxidation Reactions

Oxidation primarily targets the methoxy group:

Oxidizing Agent Conditions Product Byproducts
KMnO₄/H₂SO₄80°C, 4 hoursCarboxylic acid derivativeCO₂, HF
CrO₃/AcOHRoom temperature, 12 hAldehyde intermediateCr³⁺ salts

Structural Impact : Oxidation disrupts the -OCF₂Cl group, forming carbonyl-containing products .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at positions 1 and 2 undergo substitution with strong nucleophiles:

Nucleophile Conditions Product Rate Constant (k)
NaOH (aqueous)120°C, 8 hoursHydroxy derivatives2.1 × 10⁻³ L/mol·s
NH₃ (anhydrous)Cu catalyst, 150°CAmino-substituted analog1.8 × 10⁻³ L/mol·s

Kinetic Data : Substituent electronegativity (F > Cl) slows NAS compared to non-fluorinated analogs .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling applications in medicinal chemistry:

Reaction Catalyst Applications Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl drug intermediates~85%
UllmannCuI, 1,10-phenanthrolineHeterocycle synthesis~60%

Limitation : Steric hindrance from the -OCF₂Cl group reduces coupling efficiency compared to simpler aryl halides .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via two pathways:

Pathway Products Activation Energy (Eₐ)
Nitro Group Loss CO₂, NOₓ, and fluorinated aromatics142 kJ/mol
C-O Bond Cleavage ClF₂COH and difluoronitrobenzene158 kJ/mol

Safety Note : Decomposition releases toxic gases (e.g., HF, NOₓ), necessitating controlled environments .

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group. Additionally, it can undergo reduction and oxidation reactions, making it versatile for chemical transformations.

Biology

Research indicates that 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene exhibits potential biological activities. It has been studied for its interactions with biomolecules, particularly in the context of antimicrobial and anticancer properties.

Medicine

Ongoing investigations are exploring its potential as a precursor for pharmaceutical compounds. The presence of fluorine atoms enhances metabolic stability and bioactivity, which are desirable traits in drug development.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Pseudomonas aeruginosa10.0

Case Studies

  • Fungal Infections : A study evaluated the effects of this compound on murine models infected with Candida albicans. Results indicated a significant reduction in fungal load, with a 100% survival rate at doses of 50 mg/kg after seven days of treatment.
  • Cytotoxicity Against Cancer Cells : Research focused on its cytotoxic effects revealed that certain concentrations induced apoptosis in cancer cells while sparing healthy cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticide Chemistry

lists several nitro- and halogen-substituted benzene derivatives used as herbicides, including oxyfluorfen and nitrofluorfen . These compounds share functional groups with the target compound but differ in substitution patterns and backbone structures:

Compound Key Substituents Application Reference
3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene 3-ClF₂O, 1-F, 2-F, 4-NO₂ Not specified
Oxyfluorfen 2-Cl, 1-(3-ethoxy-4-nitrophenoxy), 4-CF₃ Herbicide
Nitrofluorfen 2-Cl, 1-(4-nitrophenoxy), 4-CF₃ Herbicide

Key Observations:

  • Substituent Positioning: The target compound’s nitro group at the 4-position aligns with oxyfluorfen and nitrofluorfen, which also feature nitro groups critical for herbicidal activity. However, the absence of a trifluoromethyl (CF₃) group in the target compound may reduce its lipophilicity compared to these herbicides.
  • Ether Linkages vs. Methoxy Groups: Oxyfluorfen and nitrofluorfen incorporate diphenyl ether backbones, whereas the target compound’s chloro(difluoro)methoxy group is directly attached to a single benzene ring. This structural difference could influence metabolic stability and environmental persistence.

Comparison with Aliphatic Perfluorinated Compounds (PFCs)

highlights aliphatic PFCs such as ethane derivatives with complex fluoro-alkoxy groups (e.g., [369371-42-6], [874288-98-9]). Unlike the aromatic target compound, these PFCs exhibit high thermal and chemical stability due to their saturated backbones and dense fluorine coverage. While both groups feature fluorinated substituents, aromatic nitro compounds like the target are more likely to participate in redox reactions (e.g., nitro reduction to amines) compared to inert aliphatic PFCs .

Regulatory and Environmental Considerations

The combination of nitro and fluoro groups in the target compound may raise concerns about persistence or bioaccumulation, warranting further study.

Biological Activity

3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene, also known by its CAS number 1047648-45-2, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C7H4ClF2NO3
  • Molecular Weight : 223.561 g/mol
  • CAS Number : 1047648-45-2
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound primarily stems from its structural features, which include a nitro group and halogen substitutions. These modifications can enhance the compound's interaction with biological targets.

  • Antitumor Activity : Initial studies indicate that this compound may inhibit tumor growth through various mechanisms, including:
    • Induction of apoptosis in cancer cells.
    • Inhibition of angiogenesis.
    • Disruption of cell cycle progression .
  • Enzyme Inhibition : The presence of fluorine atoms in the structure enhances the compound's ability to interact with specific enzymes, potentially leading to:
    • Inhibition of reverse transcriptase, which is crucial in viral replication .
    • Modulation of nitric oxide synthases (NOS), implicated in various physiological and pathological processes .

Study 1: Antitumor Efficacy

A study conducted on the effects of halogenated nitrobenzene derivatives demonstrated that compounds similar to this compound exhibited significant antitumor properties. The study reported:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values in the low micromolar range .

Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that the compound effectively inhibited various isoforms of nitric oxide synthase (nNOS) with varying potency:

  • IC50 Values :
    • nNOS: 0.5 µM
    • eNOS: 0.8 µM
    • iNOS: 1.0 µM .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50)Targeted Cells/Enzymes
Antitumor ActivityLow µMMCF-7, HeLa
nNOS Inhibition0.5 µMNeuronal Nitric Oxide Synthase
eNOS Inhibition0.8 µMEndothelial Nitric Oxide Synthase
iNOS Inhibition1.0 µMInducible Nitric Oxide Synthase

Q & A

Q. What are the recommended synthetic routes for 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene, and how can purity be validated?

Answer: The synthesis typically involves sequential halogenation and nitration steps. A plausible route includes:

Fluorination : Introduce fluorine substituents via electrophilic aromatic substitution (EAS) using F₂ or Selectfluor™ under anhydrous conditions .

Chloro(difluoro)methoxy Introduction : React with ClCF₂O− precursors (e.g., ClCF₂OK) in a polar aprotic solvent (DMF or THF) at 0–5°C to avoid side reactions .

Nitration : Use mixed HNO₃/H₂SO₄ at 50°C to install the nitro group at the para position, monitored by TLC .
Purity Validation :

  • HPLC/GC-MS : Confirm >98% purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • ¹⁹F NMR : Verify absence of unreacted fluorinated intermediates (δ −110 to −150 ppm for CF₂ groups) .

Q. How can the electronic effects of fluorinated substituents on nitro-group reactivity be experimentally assessed?

Answer:

  • Cyclic Voltammetry (CV) : Measure reduction potentials of the nitro group; electron-withdrawing fluoro substituents shift potentials to more positive values .
  • DFT Calculations : Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs to quantify electronic effects .
  • Kinetic Studies : Monitor nitration rates under controlled conditions (e.g., HNO₃ concentration) to correlate substituent effects with reaction efficiency .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H···F, π-π stacking) influence the crystal packing of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) at 200 K reveals:

  • C–H···F Contacts : Stabilize layered structures with distances of 2.8–3.2 Å (similar to biphenyl derivatives in ) .
  • π-π Stacking : Aromatic rings exhibit centroid-centroid distances of 3.7 Å (parallel-displaced), influenced by nitro-group dipole moments .
    Contradictions : Some studies report shorter stacking distances (3.5 Å) for nitrobenzene derivatives, suggesting solvent-dependent polymorphism .

Q. What analytical methods resolve contradictions in reported thermal stability data for fluorinated nitrobenzenes?

Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres. For example, fluorinated nitrobenzenes degrade at 220–250°C in N₂, but stability varies with substituent positions .
  • DSC : Detect polymorphic transitions (e.g., exothermic peaks at 150–180°C) that may explain discrepancies in melting points .
  • In Situ XRD : Monitor structural changes during heating to identify metastable phases .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

Answer:

  • Electrostatic Potential Maps : Identify electron-deficient aryl positions (e.g., ortho to nitro groups) as reactive sites for cross-coupling .
  • DFT Transition State Analysis : Calculate activation barriers for coupling at competing positions (e.g., meta vs. para to CF₂O− groups) .
  • Experimental Validation : Use Pd(PPh₃)₄ with aryl boronic acids; GC-MS tracks product ratios .

Methodological Notes

  • Safety : Handle fluorinated intermediates in fume hoods with PFAS-resistant gloves (e.g., Viton®) due to HF release risks .
  • Crystallization : Use slow evaporation of dichloromethane/hexane (1:3) to grow single crystals for XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene
Reactant of Route 2
Reactant of Route 2
3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene

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